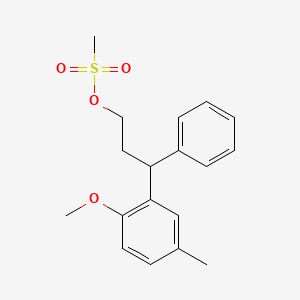

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate

Description

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate (CAS: 807-414-8) is a methanesulfonate ester derivative of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1) . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of tolterodine, a muscarinic receptor antagonist used to treat overactive bladder . The methanesulfonate group enhances the compound’s reactivity, making it a preferred intermediate for nucleophilic substitution reactions in drug manufacturing.

Properties

IUPAC Name |

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4S/c1-14-9-10-18(21-2)17(13-14)16(11-12-22-23(3,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIVYXLJSDLFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCOS(=O)(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678633 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882878-66-2 | |

| Record name | Benzenepropanol, 2-methoxy-5-methyl-γ-phenyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882878-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate typically involves the reaction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol+Methanesulfonyl chloride→3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The compound can be reduced to form the corresponding alcohol.

Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.

Reduction: The major product is 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol.

Oxidation: The major products are the corresponding hydroxyl or carbonyl derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new chemical bonds and the substitution of the methanesulfonate group.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Precursors and Derivatives

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol (CAS: 124937-73-1)

- Role : Direct precursor to the methanesulfonate ester.

- Reactivity: The hydroxyl group in the propanol is less reactive than the mesylate group, requiring stronger conditions for substitution reactions .

- Applications : Used in the synthesis of tolterodine but requires additional steps for activation.

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS: 109089-77-2)

Table 1: Comparative Properties of Target Compound and Precursors

| Property | Methanesulfonate Ester (807-414-8) | Propanol (124937-73-1) | Propanoic Acid (109089-77-2) |

|---|---|---|---|

| Solubility | Soluble in polar aprotic solvents | Moderate in DMSO | Poor in organic solvents |

| Reactivity | High (excellent leaving group) | Low | Inert |

| Synthetic Utility | Direct use in substitutions | Requires activation | Requires reduction |

| Stability | Stable under anhydrous conditions | Hygroscopic | Stable |

Methanesulfonate Esters in Drug Development

Compounds such as YPC-21440 MsOH and YPC-21817 MsOH () are methanesulfonate salts of kinase inhibitors. While structurally distinct from the target compound, they share functional similarities:

Table 2: Comparison with Other Methanesulfonate Derivatives

| Compound | Target (807-414-8) | YPC-21440 MsOH | YPC-21817 MsOH |

|---|---|---|---|

| Core Structure | Tolterodine intermediate | Thiazolidinedione inhibitor | Fluorinated kinase inhibitor |

| Solubility | DMSO, glucose solutions | DMSO, 5% glucose | DMSO, 5% glucose |

| Therapeutic Use | Overactive bladder | Oncology (Pan-Pim kinases) | Oncology (Pan-Pim kinases) |

| Synthetic Role | Intermediate | Active pharmaceutical ingredient (API) | API |

Sources:

Biological Activity

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate is a compound of interest due to its potential biological activity. This article explores its mechanisms, effects, and applications in various fields, particularly in pharmacology and biochemistry.

- IUPAC Name : 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate

- Molecular Formula : C18H22O4S

- Molecular Weight : 342.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may serve as an inhibitor for certain kinases and proteases involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Interaction with Enzymes

Research indicates that the methanesulfonate group can enhance the binding affinity of the compound to target enzymes, leading to inhibition. This inhibition can disrupt critical pathways in cancer cells, making it a candidate for anticancer drug development.

Anticancer Properties

Studies have shown that compounds similar to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate exhibit significant anticancer properties. For example, they can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. The presence of the methoxy and methyl groups is believed to enhance its lipophilicity, allowing better membrane penetration and increased efficacy against microbial pathogens.

Case Studies

- In Vitro Studies : A study involving human cancer cell lines showed that treatment with 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Animal Models : In vivo experiments using rodent models indicated that administration of this compound led to reduced tumor growth compared to control groups, further supporting its potential therapeutic applications.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate | Anticancer, Antimicrobial | Enzyme inhibition |

| Similar Compound A | Anticancer | Apoptosis induction |

| Similar Compound B | Antimicrobial | Membrane disruption |

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate, and how can purity be validated?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where a methanesulfonyl chloride reacts with a tertiary alcohol precursor (e.g., 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol). Key steps include:

- Reaction Conditions : Conduct the substitution in anhydrous dichloromethane or THF with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Ensure the absence of unreacted alcohol (δ 1.5–2.0 ppm in ¹H NMR) and residual solvents.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylsulfonate signals (δ ~3.0 ppm). ¹³C NMR confirms the sulfonate ester (δ ~45–50 ppm for CH₂SO₃).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~389.15 g/mol).

- HPLC-PDA : Use a reverse-phase system to assess purity (>98%) and detect degradation products under UV (λ = 254 nm).

Q. How does pH and temperature influence the stability of this methanesulfonate ester?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.

- Key Findings : Methanesulfonates are hydrolytically labile under basic conditions (pH >8). Stability is optimal at pH 4–6 and 4°C. Store lyophilized samples under inert gas to prevent moisture-induced hydrolysis.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate electrostatic potential (ESP) maps to identify electrophilic centers (e.g., sulfonate ester’s sulfur atom).

- Reactivity Prediction : Simulate nucleophilic attack (e.g., by water or amines) to determine activation energy barriers. Compare with experimental kinetics (e.g., Arrhenius plots from HPLC data).

- Application : Predict regioselectivity in derivatization reactions for drug-prodrug design .

Q. What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). Measure IC₅₀ values via dose-response curves.

- Cell-Based Models : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer transport studies).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.

Q. How should researchers resolve contradictions in reported reaction yields or bioactivity data?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loadings, and reaction scales across studies.

- Statistical Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, base strength).

- Bioactivity Reproducibility : Validate assays with positive/negative controls and replicate experiments across independent labs. For conflicting IC₅₀ values, check compound solubility (e.g., DLS for aggregation) and assay buffer composition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.